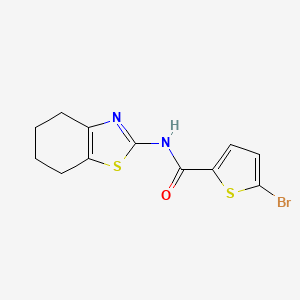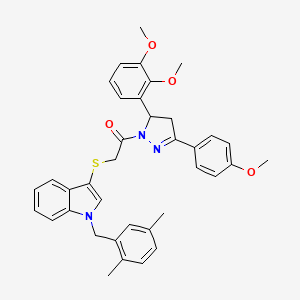![molecular formula C13H18N2O2 B2533984 [4-(4-methylpiperazine-1-carbonyl)phenyl]methanol CAS No. 888070-07-3](/img/structure/B2533984.png)
[4-(4-methylpiperazine-1-carbonyl)phenyl]methanol
Overview
Description
[4-(4-methylpiperazine-1-carbonyl)phenyl]methanol: is a versatile small molecule scaffold with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.3 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenyl ring substituted with a methanol group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-methylpiperazine-1-carbonyl)phenyl]methanol typically involves the reaction of 4-methylpiperazine with 4-formylbenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: [4-(4-methylpiperazine-1-carbonyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of 4-(4-methylpiperazine-1-carbonyl)benzoic acid.
Reduction: Formation of 4-(4-methylpiperazine-1-carbonyl)phenylmethanol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(4-methylpiperazine-1-carbonyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound is used in the study of enzyme inhibition and receptor binding. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical research .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases .
Industry: In industry, this compound is used in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of [4-(4-methylpiperazine-1-carbonyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and receptor binding .
Comparison with Similar Compounds
- 4-(4-methylpiperazine-1-carbonyl)benzoic acid
- 4-(4-methylpiperazine-1-carbonyl)phenylmethanol
- 4-(4-methylpiperazine-1-carbonyl)phenylamine
Uniqueness: [4-(4-methylpiperazine-1-carbonyl)phenyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(hydroxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)13(17)12-4-2-11(10-16)3-5-12/h2-5,16H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPXQHUNYCIHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2533903.png)



![1-[3-(2,2,2-Trifluoroethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2533911.png)
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)benzenecarboxamide](/img/structure/B2533912.png)





![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(dimethylamino)acetamide](/img/structure/B2533919.png)

![3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2533924.png)
